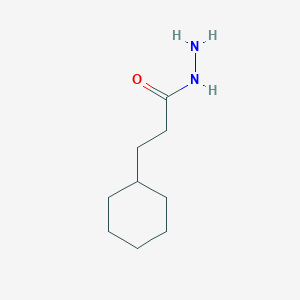

3-Cyclohexylpropanohydrazide

Beschreibung

BenchChem offers high-quality 3-Cyclohexylpropanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexylpropanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclohexylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRFVQALDHTBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364222 | |

| Record name | 3-cyclohexylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81975-20-4 | |

| Record name | 3-cyclohexylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Hydrazide Moieties in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3-Cyclohexylpropanohydrazide from Cyclohexylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Hydrazides are a versatile class of organic compounds that serve as fundamental building blocks in a multitude of applications, ranging from pharmaceuticals and agrochemicals to material science.[1] Their unique reactivity profile makes them valuable intermediates in the synthesis of more complex molecules, including various heterocyclic systems like oxadiazoles and triazoles, which are known to possess diverse pharmacological properties.[2] This guide provides a detailed technical overview of the synthesis of a specific aliphatic hydrazide, 3-cyclohexylpropanohydrazide, starting from its corresponding carboxylic acid, 3-cyclohexylpropanoic acid. We will delve into the strategic considerations for this conversion, provide a detailed, field-proven protocol, and discuss the critical aspects of purification and characterization.

Strategic Analysis: Selecting the Optimal Synthetic Pathway

The conversion of a carboxylic acid to its corresponding hydrazide is a cornerstone transformation in organic synthesis. Several methodologies exist, each with its own set of advantages and limitations. The primary challenge lies in activating the relatively unreactive carboxylic acid group towards nucleophilic attack by hydrazine.

The main strategies include:

-

Direct Condensation: This involves the direct reaction of the carboxylic acid with hydrazine, sometimes under solvent-free grinding conditions or with dehydrating agents like dicyclohexylcarbodiimide (DCC).[2][3] While attractive for its simplicity, this method can be inefficient for unactivated aliphatic acids and may require harsh conditions.[4]

-

Two-Step Synthesis via Ester Intermediate: A widely used and reliable method involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which is then subjected to hydrazinolysis.[4][5] This pathway is robust and generally provides good yields, making it suitable for a variety of substrates, including those sensitive to harsher reagents.[1]

-

Two-Step Synthesis via Acyl Chloride Intermediate: This is arguably the most common and efficient method for preparing hydrazides from simple carboxylic acids. The acid is first converted to a highly reactive acyl chloride using a chlorinating agent. This intermediate then readily reacts with hydrazine in a subsequent step.[6] The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction with hydrazine.[3][7]

For the synthesis of 3-cyclohexylpropanohydrazide, the acyl chloride pathway is selected for this guide due to its efficiency, speed, and the straightforward nature of the transformations. This method provides a clear, two-stage process that is highly reproducible and scalable.

Synthetic Workflow Overview

The chosen pathway involves two distinct chemical transformations: the activation of the carboxylic acid to an acyl chloride, followed by a nucleophilic acyl substitution with hydrazine.

Caption: Overall synthetic workflow for 3-Cyclohexylpropanohydrazide.

Part 1: Synthesis of 3-Cyclohexylpropanoyl Chloride

Core Principle & Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride requires replacing the hydroxyl (-OH) group, a poor leaving group, with a chloride atom. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[8][9] The reaction mechanism proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[10] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[11]

Caption: Key stages in the conversion of a carboxylic acid to an acyl chloride.

Detailed Experimental Protocol

Caution: This procedure involves thionyl chloride, which is highly corrosive and toxic, and reacts violently with water. The reaction releases toxic gases (HCl and SO₂). This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Reaction Setup:

-

Equip a 100 mL two-necked, round-bottomed flask with a magnetic stir bar and a reflux condenser.

-

Fit the top of the reflux condenser with a gas outlet tube leading to a gas trap (e.g., a beaker containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

-

Reagents:

-

3-Cyclohexylpropanoic acid (10.0 g, 64.0 mmol)

-

Thionyl chloride (SOCl₂) (9.5 mL, 131.2 mmol, ~2.0 equiv.)[12]

-

-

Procedure:

-

Charge the round-bottomed flask with 3-cyclohexylpropanoic acid.

-

Carefully add the thionyl chloride to the flask at room temperature. The reaction may begin to evolve gas immediately.

-

Begin stirring and gently heat the reaction mixture to reflux (approximately 75-80 °C) using a heating mantle.[12]

-

Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gas ceases.

-

After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure. This can be achieved by careful rotary evaporation or distillation.[12]

-

The resulting crude 3-cyclohexylpropanoyl chloride, a clear or pale yellow liquid, is typically used in the next step without further purification.

-

Expert Insights & Rationale

-

Choice of Reagent: Thionyl chloride is preferred over other reagents like oxalyl chloride for simple preparations because its byproducts are gaseous, simplifying the work-up.[11]

-

Stoichiometry: A two-fold excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to serve as a solvent for the reaction.[9]

-

Temperature Control: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Synthesis of 3-Cyclohexylpropanohydrazide

Core Principle & Mechanistic Insight

This step is a classic nucleophilic acyl substitution.[7] The highly electrophilic carbonyl carbon of the 3-cyclohexylpropanoyl chloride is readily attacked by the nucleophilic nitrogen atom of hydrazine. The reaction is typically very fast and exothermic, resulting in the displacement of the chloride ion and the formation of the stable amide-like hydrazide bond.

Detailed Experimental Protocol

Caution: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate care and PPE in a chemical fume hood. The reaction with acyl chlorides can be vigorous.

-

Reaction Setup:

-

Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Place the flask in an ice/salt water bath to maintain a low temperature.

-

-

Reagents:

-

Crude 3-cyclohexylpropanoyl chloride (from Part 1, ~64.0 mmol)

-

Hydrazine hydrate (~64% solution in water, 12.8 mL, ~256 mmol, 4.0 equiv.)

-

Diethyl ether or Dichloromethane (100 mL)

-

-

Procedure:

-

In the three-necked flask, prepare a solution of hydrazine hydrate in 50 mL of diethyl ether.

-

Cool this solution to between -5 °C and 0 °C in the ice/salt bath with stirring.

-

Dissolve the crude 3-cyclohexylpropanoyl chloride in the remaining 50 mL of diethyl ether and place this solution in the dropping funnel.

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution over a period of 45-60 minutes.[6] It is critical to maintain the internal reaction temperature below 5 °C to minimize side reactions. A white precipitate (hydrazine hydrochloride and/or the product) will likely form.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Expert Insights & Rationale

-

Stoichiometry and Side Reactions: The primary side reaction is the formation of 1,2-bis(3-cyclohexylpropanoyl)hydrazine, where a second molecule of acyl chloride reacts with the desired product.[6] Using a large excess (at least 3-4 equivalents) of hydrazine ensures that the acyl chloride is more likely to encounter a hydrazine molecule than a product molecule, thus maximizing the yield of the desired monohydrazide.[13]

-

Reverse Addition: The acyl chloride is always added slowly to the hydrazine solution. This maintains a high concentration of hydrazine relative to the acyl chloride throughout the reaction, further suppressing the formation of the di-acylated byproduct.[13]

-

Temperature Control: The acylation of hydrazine is highly exothermic.[3] Low temperatures are essential to control the reaction rate, prevent potential runaway reactions, and improve the selectivity for the mono-acylated product.

Work-up and Purification

-

Quenching and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Add 50 mL of deionized water and shake. The white hydrazine hydrochloride salt will dissolve in the aqueous layer.

-

Separate the layers. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to remove any remaining HCl) and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a white or off-white solid.

-

Recrystallization is the most effective method for purification. Dissolve the crude solid in a minimum amount of hot ethanol or isopropyl alcohol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Summary and Characterization

Quantitative Data and Physical Properties

| Parameter | Value | Reference |

| Starting Material | 3-Cyclohexylpropanoic acid | [14] |

| Molecular Formula | C₉H₁₆O₂ | [15] |

| Molecular Weight | 156.22 g/mol | [15] |

| Final Product | 3-Cyclohexylpropanohydrazide | |

| Molecular Formula | C₉H₁₈N₂O | |

| Molecular Weight | 170.25 g/mol | |

| Expected Yield | 65-85% (literature ranges for similar reactions) | [1] |

| Appearance | White crystalline solid | |

| Melting Point | To be determined experimentally |

Analytical Characterization

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include broad singlets for the -NH and -NH₂ protons, and multiplets for the cyclohexyl and propyl chain protons.

-

¹³C NMR (CDCl₃, 100 MHz): A characteristic signal for the carbonyl carbon is expected around 170-175 ppm, along with signals for the aliphatic carbons of the cyclohexyl and propyl groups.

-

IR Spectroscopy (ATR): Key absorptions are expected for N-H stretching (two bands for -NH₂ around 3300 cm⁻¹ and one for -NH around 3200 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch (Amide I band) around 1640 cm⁻¹.[2]

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z = 171.26.

References

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. [Link]

-

Halloran, M. W., Hudecek, C., & Burkart, M. D. (2021). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]

-

Zhang, X., Breslav, M., Grimm, J., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

-

Kumar, A., Jakhar, A., & Makr, J. K. A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE. Rasayan Journal of Chemistry. [Link]

-

Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

- Dubowchik, G. M., & Treger, M. (2012). Processes for making hydrazides. U.S.

-

Baran, P. S., et al. (2007). Pivaloyl hydrazide. Organic Syntheses, 84, 398. [Link]

-

Organic Syntheses Procedure. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]

-

Chanda, T. (2014). Response to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate. [Link]

-

Farmer, S. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

3-cyclohexylpropanoic acid. ChemSynthesis. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

-

Cyclohexanepropanoic acid. PubChem. [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 14. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 3-Cyclohexylpropanohydrazide: Properties, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique electronic and structural properties impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. Within this chemical class, 3-Cyclohexylpropanohydrazide emerges as a compound of significant interest. The incorporation of a cyclohexyl moiety introduces lipophilicity, which can be crucial for traversing biological membranes and enhancing target engagement. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 3-Cyclohexylpropanohydrazide, with a particular focus on its relevance in the field of drug discovery and development.

Chemical Identity and Physical Properties

Table 1: Estimated Physicochemical Properties of 3-Cyclohexylpropanohydrazide

| Property | Estimated Value | Justification |

| Melting Point (°C) | 85 - 95 | The presence of the hydrazide group allows for hydrogen bonding, leading to a solid state at room temperature. The melting point is estimated to be higher than that of the corresponding carboxylic acid (3-cyclohexylpropanoic acid, ~16-18 °C) due to stronger intermolecular forces. |

| Boiling Point (°C) | > 300 (decomposes) | Hydrazides tend to have high boiling points due to strong hydrogen bonding. Decomposition at elevated temperatures is a common characteristic of hydrazides. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The polar hydrazide group confers solubility in polar solvents, while the nonpolar cyclohexyl and propyl groups limit aqueous solubility. |

| pKa | ~3-4 (for the protonated hydrazide) and ~12-13 (for the N-H proton) | The hydrazide functional group has two pKa values. The first corresponds to the protonated form, and the second to the deprotonation of one of the nitrogen atoms. These are typical ranges for acylhydrazides. |

Synthesis of 3-Cyclohexylpropanohydrazide

The synthesis of 3-Cyclohexylpropanohydrazide can be readily achieved through the reaction of a 3-cyclohexylpropanoic acid derivative with hydrazine hydrate. The most common and efficient laboratory-scale synthesis involves the use of the corresponding acyl chloride or ester.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 3-cyclohexylpropanoic acid.

Caption: Synthetic route to 3-Cyclohexylpropanohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Cyclohexylpropanoyl Chloride

-

To a stirred solution of 3-cyclohexylpropanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl2, 1.2 equivalents) or oxalyl chloride ((COCl)2, 1.2 equivalents) dropwise at 0 °C.

-

If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) should be added.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-cyclohexylpropanoyl chloride, which can be used in the next step without further purification.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would hydrolyze them back to the carboxylic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

-

Excess Reagent: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Catalytic DMF: When using oxalyl chloride, DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active chlorinating species.

Step 2: Synthesis of 3-Cyclohexylpropanohydrazide

-

Dissolve the crude 3-cyclohexylpropanoyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (N2H4·H2O, 2-3 equivalents) in the same solvent to the stirred solution of the acyl chloride. A white precipitate will likely form.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the acyl chloride.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-Cyclohexylpropanohydrazide.

Causality behind Experimental Choices:

-

Excess Hydrazine Hydrate: The use of excess hydrazine hydrate serves two purposes: it ensures the complete reaction of the acyl chloride and neutralizes the hydrochloric acid byproduct formed during the reaction.

-

Slow Addition at Low Temperature: The reaction between an acyl chloride and a nucleophile like hydrazine is highly exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent the formation of side products.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 0.8 - 1.8 | Multiplet | 11H | Protons of the cyclohexyl ring |

| b | 1.4 - 1.6 | Multiplet | 2H | -CH₂-CH₂-CO- |

| c | 2.0 - 2.2 | Triplet | 2H | -CH₂-CO- |

| d | ~4.2 | Broad Singlet | 2H | -NH₂ |

| e | ~8.8 | Broad Singlet | 1H | -CO-NH- |

Expert Insights: The protons on the cyclohexyl ring will appear as a complex multiplet in the upfield region. The methylene protons of the propyl chain will show distinct signals, with the protons alpha to the carbonyl group being the most deshielded. The NH and NH₂ protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Amide) |

| ~26 | Cyclohexyl C4 |

| ~33 | Cyclohexyl C2, C6 |

| ~37 | Cyclohexyl C1 |

| ~30 | -CH₂-CH₂-CO- |

| ~35 | -CH₂-CO- |

| ~26 | Cyclohexyl C3, C5 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric of -NH₂) |

| 3150 - 3250 | Medium, Broad | N-H stretch (-CO-NH-) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1630 - 1680 | Strong | C=O stretch (Amide I band) |

| 1515 - 1570 | Medium | N-H bend (Amide II band) |

Expert Insights: The IR spectrum will be dominated by the strong C=O stretch of the amide group. The N-H stretching region will show characteristic bands for the primary amine and the amide N-H, which can be broadened by hydrogen bonding. The strong C-H stretching bands confirm the presence of the aliphatic cyclohexyl and propyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns would likely involve the loss of the hydrazide group, cleavage of the propyl chain, and fragmentation of the cyclohexyl ring.

Chemical Reactivity

The reactivity of 3-Cyclohexylpropanohydrazide is primarily dictated by the nucleophilic nature of the terminal -NH₂ group and the chemistry of the amide functionality.

Reaction with Carbonyl Compounds

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form stable hydrazones. This reaction is widely used in bioconjugation and the synthesis of heterocyclic compounds.

Caption: Formation of a hydrazone from 3-Cyclohexylpropanohydrazide.

This reaction typically proceeds under mildly acidic conditions, which catalyze the initial nucleophilic attack of the hydrazide on the carbonyl carbon. The resulting hydrazone can exist as E/Z isomers.

Cyclization Reactions

Hydrazides are valuable precursors for the synthesis of various five-membered heterocycles, such as pyrazoles, oxadiazoles, and triazoles. These reactions often involve condensation with 1,3-dicarbonyl compounds or other suitable electrophiles followed by cyclization.

N-Acylation and N-Alkylation

The nitrogen atoms of the hydrazide moiety can be further functionalized through acylation or alkylation reactions, providing a route to a diverse library of derivatives with potentially altered biological activities.

Potential in Drug Development

The hydrazide moiety is a well-established pharmacophore found in numerous approved drugs. The combination of the hydrazide group with a lipophilic cyclohexyl substituent in 3-Cyclohexylpropanohydrazide makes it an attractive starting point for drug discovery programs.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The cyclohexyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for targeting intracellular proteins or the central nervous system.

-

Hydrogen Bonding: The hydrazide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

Scaffold for Derivatization: The terminal -NH₂ group provides a convenient handle for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas

Derivatives of hydrazides have shown a broad spectrum of biological activities, including:

-

Antimicrobial: Many hydrazide-containing compounds exhibit antibacterial and antifungal properties.

-

Anticancer: Hydrazide derivatives have been investigated as potential anticancer agents, often acting as enzyme inhibitors.

-

Anti-inflammatory: Some hydrazides have demonstrated anti-inflammatory effects.

-

Neurological Disorders: The ability of lipophilic compounds to penetrate the CNS makes them interesting candidates for treating neurological diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Cyclohexylpropanohydrazide is not widely available, general precautions for handling hydrazide derivatives should be followed. These compounds should be considered as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Cyclohexylpropanohydrazide is a molecule with significant potential in the realm of medicinal chemistry and drug development. Its straightforward synthesis, versatile reactivity, and the favorable physicochemical properties imparted by the combination of a hydrazide and a cyclohexyl group make it an attractive building block for the creation of novel therapeutic agents. While further experimental characterization is warranted, the predictive analysis presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising compound.

References

-

Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

Sources

An In-depth Technical Guide to 3-Cyclohexylpropanohydrazide (CAS 81975-20-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyclohexylpropanohydrazide, a molecule of interest in medicinal chemistry and materials science. From its fundamental chemical properties to detailed synthetic and analytical protocols, this document serves as a valuable resource for professionals engaged in the exploration and application of novel chemical entities.

Molecular Profile and Physicochemical Properties

3-Cyclohexylpropanohydrazide, with the CAS number 81975-20-4, is an organic compound featuring a hydrazide functional group attached to a cyclohexyl-substituted propane chain.[1] This unique structure, combining a hydrophilic hydrazide moiety with a hydrophobic cyclohexyl group, imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 3-Cyclohexylpropanohydrazide

| Property | Value | Source |

| CAS Number | 81975-20-4 | [1][2][3][4][5] |

| Molecular Formula | C9H18N2O | [1][3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Synonyms | Cyclohexanepropanoic Acid, Hydrazide | [1] |

| Appearance | Solid or liquid (formulation and purity dependent) | [1] |

| Hydrogen Bond Donor/Acceptor | The hydrazide group can participate in hydrogen bonding. | [1] |

| Hydrophobicity | The cyclohexyl group imparts hydrophobic character. | [1] |

Synthesis of 3-Cyclohexylpropanohydrazide

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 3-cyclohexylpropanoic acid.

Caption: Proposed two-step synthesis of 3-Cyclohexylpropanohydrazide.

Detailed Experimental Protocol

Step 1: Esterification of 3-Cyclohexylpropanoic Acid

-

To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-cyclohexylpropanoate.

Step 2: Hydrazinolysis of Methyl 3-cyclohexylpropanoate

-

Dissolve methyl 3-cyclohexylpropanoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.

-

Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Cyclohexylpropanohydrazide.

Analytical Characterization

To ensure the identity and purity of the synthesized 3-Cyclohexylpropanohydrazide, a suite of analytical techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to cyclohexyl and propyl chain protons, as well as exchangeable protons of the hydrazide group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the carbonyl carbon and the aliphatic carbons of the cyclohexyl and propyl groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight (170.25). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

The application of various analytical methods is crucial for the comprehensive characterization of pharmaceutical and chemical compounds.[6][7]

Caption: Workflow for the synthesis and analytical characterization.

Potential Applications and Research Directions

Hydrazide-containing compounds are known to exhibit a wide range of biological activities and are valuable intermediates in organic synthesis. While specific applications for 3-Cyclohexylpropanohydrazide are not extensively documented, its structure suggests potential in several areas of research and development.

Medicinal Chemistry

The hydrazide moiety is a common pharmacophore in many therapeutic agents. Compounds with similar structures have been explored for their potential as:

-

Antitubercular agents: Isoniazid, a primary drug for tuberculosis treatment, contains a hydrazide functional group.

-

Anticonvulsants: Some hydrazide derivatives have shown activity against seizures.

-

Enzyme inhibitors: The hydrazide group can act as a coordinating ligand for metal ions in enzyme active sites.

The cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties. Research into the biological activity of 3-Cyclohexylpropanohydrazide could involve screening against various biological targets.

Materials Science

Hydrazides can be used as building blocks for the synthesis of more complex molecules, such as polymers and coordination compounds. The reactivity of the hydrazide group allows for its incorporation into larger assemblies with potential applications in:

-

Polymer synthesis: As cross-linking agents or monomers.

-

Metal-organic frameworks (MOFs): As organic linkers.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-Cyclohexylpropanohydrazide. While a specific safety data sheet (SDS) for this compound is not detailed in the provided search results, general guidelines for hydrazide derivatives should be followed.[8][9][10][11]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] Handle in a well-ventilated area or under a chemical fume hood.[8][10] Avoid inhalation of dust or vapors and contact with skin and eyes.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][11]

-

Hazards: Hydrazide compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[8] Some hydrazines are flammable.[8]

Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed safety information before handling this compound.

Conclusion

3-Cyclohexylpropanohydrazide represents a chemical entity with significant potential for exploration in both medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its analytical characterization. The outlined potential applications are intended to stimulate further research and development efforts into this and related molecules. As with all scientific endeavors, adherence to rigorous experimental protocols and safety guidelines is paramount.

References

-

Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PubMed Central. (n.d.). Retrieved from [Link]

-

A randomized controlled trial to isolate the effects of fasting and energy restriction on weight loss and metabolic health in lean adults - PubMed. (2021, June 16). Retrieved from [Link]

-

A meta-analysis comparing the effectiveness of alternate day fasting, the 5:2 diet, and time-restricted eating for weight loss - PubMed. (2022, November 8). Retrieved from [Link]

-

Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products-A Comprehensive Review - PubMed. (2022, February 1). Retrieved from [Link]

Sources

- 1. CAS 81975-20-4: 3-cyclohexylpropanehydrazide | CymitQuimica [cymitquimica.com]

- 2. 3-CYCLOHEXYLPROPANOHYDRAZIDE | 81975-20-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-CYCLOHEXYLPROPANOHYDRAZIDE CAS#: 81975-20-4 [m.chemicalbook.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. louisville.edu [louisville.edu]

- 9. fishersci.com [fishersci.com]

- 10. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data of 3-Cyclohexylpropanohydrazide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Cyclohexylpropanohydrazide

Authored by: A Senior Application Scientist

Introduction

3-Cyclohexylpropanohydrazide is a hydrazine derivative of interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the hydrazide functional group.[1] A thorough structural elucidation and confirmation of such molecules is paramount, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Cyclohexylpropanohydrazide. The content herein is designed for researchers, scientists, and drug development professionals, offering not just the predicted data but also the underlying principles of spectral interpretation and standardized experimental protocols.

The structural characterization of novel compounds like 3-cyclohexylpropanohydrazide is fundamental to understanding their chemical behavior and biological activity. Spectroscopic methods provide a detailed picture of the molecular structure, with each technique offering unique insights. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns.[1]

Molecular Structure

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Cyclohexylpropanohydrazide in Preformulation Buffers

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous solubility and chemical stability of 3-Cyclohexylpropanohydrazide. In the absence of established public data for this specific molecule, this document outlines a systematic, first-principles approach to experimental design and execution. By leveraging established knowledge of hydrazide chemistry and adhering to international regulatory standards, this guide equips scientists with the necessary protocols to generate robust and reliable data essential for early-stage drug development. We will explore the theoretical underpinnings of solubility and stability, provide detailed, step-by-step experimental protocols for their determination, and discuss the interpretation of the resulting data. The methodologies are designed to be self-validating and grounded in scientific rigor, ensuring the integrity of the findings.

Introduction: The Significance of Preformulation Studies for Novel Hydrazides

3-Cyclohexylpropanohydrazide is a molecule of interest that, like many novel chemical entities, requires a thorough understanding of its fundamental physicochemical properties to assess its potential as a therapeutic agent. The hydrazide functional group, -C(O)NHNH₂, is a key structural feature that dictates the molecule's chemical behavior. Hydrazides are known for their utility as synthons in the creation of various heterocyclic compounds and have a wide range of biological activities.[1][2] However, the presence of the N-N single bond and the lone pairs of electrons on the nitrogen atoms also makes them susceptible to specific degradation pathways, such as hydrolysis and oxidation.[3][4][5][6]

Before any meaningful formulation work or advanced biological testing can occur, a comprehensive preformulation assessment is critical. This guide focuses on two cornerstone preformulation parameters: aqueous solubility and chemical stability. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[7][8]

This document will therefore serve as a practical, hands-on manual for elucidating the solubility and stability profile of 3-Cyclohexylpropanohydrazide in various buffered solutions, which are essential for mimicking physiological pH conditions and for developing liquid dosage forms. The experimental designs presented herein are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure that the data generated is suitable for regulatory submissions.[9][10][11][12]

Physicochemical Properties and Their Anticipated Influence

Chemical Structure and Predicted Properties

The chemical structure of 3-Cyclohexylpropanohydrazide consists of a cyclohexyl group, which is nonpolar and bulky, attached to a propyl chain, which in turn is connected to the hydrazide moiety.

-

Structure: Cyclohexyl-(CH₂)₃-C(O)NHNH₂

The cyclohexyl and propyl groups contribute to the molecule's lipophilicity, which may suggest limited aqueous solubility. Conversely, the hydrazide group contains polar N-H and C=O bonds capable of hydrogen bonding, which will enhance aqueous solubility to some extent. The overall solubility will be a balance between these opposing characteristics.

The Importance of pKa

The hydrazide functional group is weakly basic due to the lone pair of electrons on the terminal nitrogen atom. The pKa of the conjugate acid (R-C(O)NHNH₃⁺) is a critical parameter that governs the extent of ionization at a given pH. The solubility of ionizable compounds is highly pH-dependent; the ionized form is generally much more soluble in aqueous media than the neutral form.

Aqueous Solubility Determination

The objective of this study is to determine the equilibrium solubility of 3-Cyclohexylpropanohydrazide across a physiologically relevant pH range. The shake-flask method is the gold standard for this determination.[8]

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate, citrate, acetate) to cover a pH range from 2 to 10. Verify the pH of each buffer with a calibrated pH meter.

-

Sample Preparation: Add an excess amount of 3-Cyclohexylpropanohydrazide to vials containing a known volume of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid at the bottom. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 5) to determine the concentration of dissolved 3-Cyclohexylpropanohydrazide.

-

Data Reporting: Express the solubility in mg/mL or µg/mL for each buffer and pH value.

Data Presentation

The results of the solubility study should be presented in a clear and concise table.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | 25 | Hypothetical Data |

| Acetate | 4.5 | 25 | Hypothetical Data |

| Phosphate | 6.8 | 25 | Hypothetical Data |

| Phosphate | 7.4 | 25 | Hypothetical Data |

| 0.1 M NaOH | 13 | 25 | Hypothetical Data |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[13][14][15] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16]

Key Degradation Pathways for Hydrazides

-

Hydrolysis: The amide bond in the hydrazide can be susceptible to cleavage under acidic or basic conditions, yielding 3-cyclohexylpropanoic acid and hydrazine.[4][17][18]

-

Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of diazenes or other related species.[5][6][19][20] This can be catalyzed by metal ions or initiated by oxidizing agents.[19][21]

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of 3-Cyclohexylpropanohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with purified water.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).

-

Photostability: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, dissolve the solid in a suitable solvent before analysis.

-

Sample Treatment: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples using the developed stability-indicating HPLC method.

Data Presentation

Summarize the results in a table, indicating the percentage of degradation and the formation of any major degradation products (identified by their retention times and peak areas).

| Stress Condition | Time (hours) | % Assay of Parent | % Area of Major Degradant 1 | % Area of Major Degradant 2 |

| 0.1 M HCl | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 0.1 M NaOH | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂ | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Heat (70°C) | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Light (ICH Q1B) | - | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[22]

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is a versatile choice for small molecules.

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting point would be a linear gradient from 5% to 95% organic phase over 20-30 minutes.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of 3-Cyclohexylpropanohydrazide using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study and ensuring that the parent peak is well-resolved from all degradation product peaks.

Conclusion and Future Directions

This guide has presented a comprehensive and systematic approach to evaluating the solubility and stability of 3-Cyclohexylpropanohydrazide in buffered solutions. By following these detailed protocols, researchers can generate the critical data needed to make informed decisions in the drug development process. The shake-flask method provides definitive equilibrium solubility data across a range of pH values, while forced degradation studies reveal the intrinsic stability of the molecule and enable the development of a stability-indicating analytical method.

The insights gained from these studies are fundamental. They guide the selection of appropriate formulation strategies, such as the use of co-solvents or other solubility enhancement techniques if solubility is poor.[7][23][24] They also inform the selection of appropriate storage conditions and packaging to prevent degradation over the shelf-life of a potential drug product.[10] This foundational knowledge is indispensable for advancing a promising new chemical entity like 3-Cyclohexylpropanohydrazide through the development pipeline.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

-

ResearchGate. (n.d.). The chemistry of hydrazides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Toxicological Profile for Hydrazines. Available at: [Link]

-

Ravi, P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Defense Technical Information Center. (1980). Oxidation of Hydrazine in Aqueous Solutions. Available at: [Link]

-

Birts, C. N., et al. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Chembiochem, 15(1), 29-35. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Available at: [Link]

-

ACS Publications. (1952). Quantitative Determination of Hydrazine. Analytical Chemistry. Available at: [Link]

-

ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1621. Available at: [Link]

-

ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

-

ResearchGate. (2019). Formulation strategies for improving drug solubility using solid dispersions. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

-

MDPI. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 26(16), 4991. Available at: [Link]

-

MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5152. Available at: [Link]

-

PubChem. (n.d.). 3-Cyclohexylpropylamine. National Center for Biotechnology Information. Available at: [Link]

-

ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

-

ResearchGate. (2011). Decompostion of Hydrazine in Aqueous Solutions. Available at: [Link]

-

ACS Publications. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences. Available at: [Link]

-

OSHA. (n.d.). HYDRAZINE Method no.: 57. Available at: [Link]

-

Jefferson Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Thomas Jefferson University. Available at: [Link]

-

IAPC Journals. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. Available at: [Link]

-

MDPI. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 27(19), 6543. Available at: [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available at: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

FDA. (2024). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

-

Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. 15(2), 1184-1189. Available at: [Link]

-

ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 2. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biomedres.us [biomedres.us]

- 16. onyxipca.com [onyxipca.com]

- 17. raineslab.com [raineslab.com]

- 18. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

The Cyclohexyl-Hydrazide Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity, Mechanisms, and Methodologies of Cyclohexyl-Containing Hydrazides

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the hydrazide functional group with a cyclohexyl moiety has given rise to a class of small molecules with a remarkable breadth of biological activities. The three-dimensional and lipophilic nature of the cyclohexyl ring, often acting as a bioisostere for phenyl or t-butyl groups, provides enhanced binding affinity and specificity to a variety of biological targets.[1][2] This, combined with the versatile reactivity of the hydrazide group, has positioned cyclohexyl-containing hydrazides as promising scaffolds in the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship data, offering a comprehensive resource for researchers and drug development professionals.

The Strategic Advantage of the Cyclohexyl Moiety in Drug Design

The incorporation of a cyclohexyl group into a drug candidate is a deliberate and strategic choice in medicinal chemistry. Its non-planar, three-dimensional structure offers several advantages over flat aromatic rings, potentially creating more contact points with the target protein.[1][2] Furthermore, the cyclohexyl group can serve as a bioisostere for a t-butyl group, which can be beneficial for binding to deeper lipophilic pockets on a target protein.[1][2] This can lead to a reduction in entropy upon binding and, consequently, a better affinity for the target.[1][2] The cyclohexyl fragment is a popular building block in both natural and synthetic drugs, serving as either a core structure or a peripheral side chain.[1][2]

Synthesis of Cyclohexyl-Containing Hydrazides: A General Workflow

The synthesis of cyclohexyl-containing hydrazides and their subsequent hydrazone derivatives typically follows a straightforward and adaptable synthetic route. The general workflow involves the reaction of a cyclohexyl-containing carboxylic acid or its ester derivative with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate can then be condensed with a variety of aldehydes or ketones to yield the target hydrazone derivatives.[3][4]

Caption: Simplified mechanism of anticancer action.

Quantitative Anticancer Activity Data

The anticancer efficacy of various cyclohexyl-containing hydrazone derivatives has been quantified using the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for representative compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 21k | MCF-7 (Breast) | 0.8 | [5] |

| 21k | MDA-MB-231 (Breast) | 0.50 | [5] |

| 21k | HCT-116 (Colon) | 0.15 | [5] |

| 21k | JURKAT (T-cell leukemia) | 0.22 | [5] |

| Compound 16 | HepG2 (Liver) | Similar to Sorafenib | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7] Principle: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. [8]This conversion is directly proportional to the number of viable cells. [8] Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Determine cell count and viability using a hemocytometer and trypan blue exclusion.

-

Resuspend cells in a complete culture medium to the desired density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks.

-

Incubate the plates overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. [9]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the cyclohexyl-containing hydrazide from a stock solution in a complete culture medium.

-

Carefully aspirate the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [9]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan Crystals:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well. [10] * Mix thoroughly to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial and Antitubercular Activity: A Broad Spectrum of Action

Hydrazide-hydrazone derivatives, including those with a cyclohexyl moiety, have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and notably, antitubercular properties. [1][11][12]

Mechanism of Action: Targeting Essential Mycobacterial Enzymes

The antitubercular activity of many hydrazide-containing compounds is famously exemplified by isoniazid (INH), a first-line drug for tuberculosis treatment. [13]INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. [13][14]This disruption of the cell wall synthesis leads to bacterial death. Several novel cyclohexyl-containing hydrazones have been designed as INH analogues with the aim of overcoming resistance and have shown promising inhibitory activity against InhA. [14]

Quantitative Antimicrobial and Antitubercular Activity Data

The antimicrobial and antitubercular efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivatives with cyclohexene | Candida spp. | 0.015–3.91 | [8] |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | 1.95–7.81 | [11] |

| Isatin hydrazides | M. tuberculosis H37Rv | 6.25 | [11] |

| Hydrazide derivatives | M. tuberculosis H37Rv | >6.25 | [15][16] |

Experimental Protocols

This method is a widely used technique to determine the MIC of an antimicrobial agent. [5][17] Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column. [18]

-

-

Inoculum Preparation:

-

From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. [19] * Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a 1:2 dilution of the antimicrobial agent concentrations.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours. [20]

-

-

Interpretation of Results:

The LORA is a high-throughput assay to screen compounds against non-replicating M. tuberculosis, which is crucial for identifying drugs that can shorten the duration of tuberculosis treatment. [6][21][22] Principle: This assay utilizes a recombinant strain of M. tuberculosis that expresses luciferase. The bacteria are exposed to the test compounds under anaerobic conditions, mimicking the low-oxygen environment of tuberculous granulomas. After this period, the bacteria are allowed to "recover" under aerobic conditions, and the luminescent signal, which is proportional to the number of viable bacteria, is measured. [6][22] Step-by-Step Protocol:

-

Inoculum Preparation:

-

Culture the luciferase-expressing M. tuberculosis strain and dilute it to a standardized optical density. [6]

-

-

Compound Plating and Inoculation:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Add the standardized bacterial suspension to each well.

-

-

Anaerobic Incubation:

-

Aerobic Recovery and Luminescence Reading:

-

After the anaerobic incubation, transfer the plates to an aerobic environment for a "recovery" period (e.g., 28 hours). [6][22] * Measure the luminescence using a luminometer. The reduction in the luminescent signal compared to the control indicates the activity of the compound against non-replicating bacteria.

-

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

The N-acylhydrazone moiety, often present in cyclohexyl-containing hydrazides, is considered a privileged structure with recurrent anti-inflammatory and analgesic activities. [3][18]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). [23][24]Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide. Molecular docking studies have suggested that some hydrazone derivatives can effectively block the COX-2 enzyme. [25]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model, where the percentage of edema inhibition is a key parameter.

| Compound Type | Model | Activity | Reference |

| N-(substituted benzylidene)-3-cyclohexylpropionic acid hydrazide | Carrageenan-induced paw edema | Significant edema inhibition | [21] |

| Cyclohexyl-N-acylhydrazones | Acetic acid-induced writhing | High analgesic activity | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds. [3] Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. [3][26]The efficacy of an anti-inflammatory agent is measured by its ability to reduce this edema.

Step-by-Step Protocol:

-

Animal Acclimatization and Grouping:

-

Use adult rats (e.g., Wistar) and allow them to acclimatize to the laboratory conditions for at least a week.

-

Divide the animals into groups (e.g., n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

-

-

Baseline Paw Volume Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment. [3]

-

-

Compound Administration:

-

Administer the test compounds and control substances via the desired route (e.g., oral gavage) one hour before the carrageenan injection. [3]

-

-

Induction of Edema:

-

Paw Volume Measurement Post-Carrageenan:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [27]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t and V_0 is the initial volume).

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

-

Conclusion and Future Perspectives

Cyclohexyl-containing hydrazides and their derivatives represent a versatile and promising scaffold in medicinal chemistry. The unique structural features of the cyclohexyl moiety, combined with the biological activity of the hydrazide-hydrazone core, have led to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols provided in this guide serve as a practical resource for the evaluation of these compounds. Future research in this area should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their potency and selectivity, as well as conducting in-depth in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

-

Tributino, J. L., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(3), 3067-3097. [Link]

-

Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Gümüş, M., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(21), 7359. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Warrier, T., et al. (2015). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLoS One, 10(4), e0123923. [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Mani, J. S., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 291-295. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

Choi, S. H., et al. (2010). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Journal of Visualized Experiments, (46), 2262. [Link]

-

Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.25. [Link]

-

S. N. C. et al. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Letters in Drug Design & Discovery, 16(8), 875-886. [Link]

-

National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Cho, S. H., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380-1385. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Waclaw, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Abu-Melha, S., et al. (2022). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 27(19), 6652. [Link]

-

Tributino, J. L., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(3), 3067-3097. [Link]

-